molecular formula C21H24N4OS B7462880 N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B7462880
M. Wt: 380.5 g/mol
InChI Key: CQIHKQCEFLGDGU-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as BZA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BZA is a small molecule that belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of BZA is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. BZA has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BZA has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the reduction of amyloid-beta peptide aggregation, and the enhancement of neuronal survival and differentiation. BZA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of BZA is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of BZA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BZA, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurodegenerative disorders, and the elucidation of its exact mechanism of action. Additionally, the development of more potent analogs of BZA may lead to the discovery of new drugs for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of BZA involves a multi-step process that includes the condensation of 2-aminobenzothiazole with 2-bromoethylamine, followed by the reaction with 4-phenylpiperazine and acetic anhydride. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

BZA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. BZA has been shown to possess antioxidant and anti-inflammatory properties, which are believed to contribute to its neuroprotective effects.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c26-20(22-11-10-21-23-18-8-4-5-9-19(18)27-21)16-24-12-14-25(15-13-24)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIHKQCEFLGDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCCC2=NC3=CC=CC=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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